1-(Azetidin-3-yl)-2-chloro-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Modern Organic Chemistry
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in both biological systems and synthetic chemistry. biomedpharmajournal.orgnih.gov First synthesized in 1858, it has since been identified as a core component of numerous natural products, including the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgbohrium.comlifechemicals.com Its unique chemical characteristics have made it a subject of intense study and application. nih.gov
The imidazole ring is a planar, five-membered heterocycle with the chemical formula C₃H₄N₂. numberanalytics.comwikipedia.org Its key chemical features are rooted in its electronic structure and aromaticity.
Aromaticity : Imidazole is an aromatic compound, adhering to Hückel's rule. It possesses a cyclic, planar structure with a continuous ring of p-orbitals containing a total of six π-electrons. numberanalytics.comaskfilo.comkhanacademy.org One nitrogen atom (N-1, pyrrole-like) contributes two electrons from its lone pair to the aromatic sextet, while the other nitrogen (N-3, pyridine-like) and the three carbon atoms each contribute one π-electron. quora.comlibretexts.org This delocalized π-system is responsible for the ring's notable stability. numberanalytics.com
Amphoteric Nature : Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgmdpi.com The pyrrole-like nitrogen can be deprotonated, giving it acidic character (pKa of ~14.5). wikipedia.org The pyridine-like nitrogen has a lone pair of electrons that is not part of the aromatic system, allowing it to accept a proton and exhibit basic properties (pKa of the conjugate acid is ~7.0). wikipedia.orglibretexts.org
Polarity and Solubility : The presence of two nitrogen atoms imparts a significant dipole moment, making imidazole a polar molecule. numberanalytics.com It is soluble in water and other polar solvents. bohrium.comtsijournals.com
Tautomerism : Imidazole exhibits tautomerism, where the hydrogen atom on the N-1 nitrogen can migrate to the N-3 nitrogen, resulting in two equivalent forms. biomedpharmajournal.org
| Property | Value |
| Molecular Formula | C₃H₄N₂ |
| Molar Mass | 68.08 g/mol |
| Appearance | White or pale yellow solid |
| Melting Point | 89-91 °C |
| Boiling Point | 256 °C |
| Acidity (pKa) | 14.5 |
| Basicity (pKa of conjugate acid) | 6.95 |
| Aromaticity | 6 π-electrons (Hückel's rule) |
| Nature | Amphoteric |
Table 1: Physicochemical Properties of Imidazole. wikipedia.org
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The imidazole scaffold is a quintessential example of such a structure. mdpi.comnih.govmdpi.com Its prevalence in FDA-approved drugs and biologically active compounds underscores its importance. nih.gov
The versatility of the imidazole ring stems from several factors:
Hydrogen Bonding Capability : It can act as both a hydrogen bond donor (at the N-H group) and acceptor (at the lone pair of the pyridine-like nitrogen), facilitating strong interactions with biological macromolecules like enzymes and receptors. bohrium.com
Coordination with Metal Ions : The nitrogen atoms can coordinate with metal ions, a crucial feature in the active sites of many metalloenzymes where it is present as part of the amino acid histidine. tsijournals.com
Synthetic Accessibility : A wide array of synthetic methods exists for the construction and functionalization of the imidazole ring, allowing for the creation of diverse compound libraries. mdpi.comrsc.org
Due to these features, imidazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov This makes the imidazole scaffold a highly attractive starting point for the design of new therapeutic agents. rsc.orgresearchgate.net
Importance of Azetidine (B1206935) Frameworks in Chemical Synthesis
Azetidine, a four-membered saturated nitrogen-containing heterocycle, has emerged as an increasingly important building block in organic synthesis. researchgate.net Once considered a synthetic curiosity due to challenges in its preparation, recent advances have made functionalized azetidines more accessible, unlocking their potential in various chemical applications. rsc.orgrsc.orgnih.gov
The most defining characteristic of the azetidine ring is its significant ring strain. rsc.org This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. The reactivity and structural properties of azetidines are largely governed by this inherent strain. rsc.orgresearchgate.net
Ring Strain Energy : The ring strain of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is substantially higher than that of five-membered (pyrrolidine) or six-membered (piperidine) rings but is comparable to other strained four-membered rings like cyclobutane (B1203170). researchgate.net
Molecular Rigidity : This high degree of strain imparts considerable rigidity to the molecule. researchgate.net The constrained conformation provides a well-defined three-dimensional vector for substituents, which is a desirable trait in drug design for achieving precise interactions with biological targets.
Reactivity : The stored strain energy makes azetidines susceptible to ring-opening reactions under appropriate conditions, providing a pathway for unique chemical transformations. rsc.orgresearchgate.net Despite this reactivity, the azetidine ring is notably more stable and easier to handle than its three-membered counterpart, aziridine. rsc.org
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine | 3 | ~26.7 - 27.7 |
| Azetidine | 4 | ~25.2 - 25.4 |
| Pyrrolidine (B122466) | 5 | ~5.4 - 5.8 |
| Piperidine | 6 | ~0 |
Table 2: Comparative Ring Strain of Saturated Nitrogen Heterocycles. researchgate.netrsc.org
The unique combination of stability and strain-driven reactivity makes azetidines valuable synthetic intermediates, or synthons. magtech.com.cn They serve as precursors to a wide range of other nitrogen-containing molecules.
Key synthetic applications include:
Ring Expansion : Azetidines can be converted into larger heterocycles such as pyrrolidines and azepanes through ring expansion reactions. researchgate.net
Ring Opening : Nucleophilic attack can open the strained ring, leading to the formation of highly functionalized acyclic amines. researchgate.net
Scaffolds for Diversity : The azetidine core can be functionalized at various positions to generate libraries of spirocyclic, fused, and bridged ring systems for drug discovery programs. nih.govnih.gov
Furthermore, the incorporation of an azetidine ring into a larger molecule can improve its pharmacokinetic properties, acting as a bioisostere for less favorable groups like gem-dimethyl or tert-butyl groups. nih.govresearchgate.net
Rationale for Research into Imidazole-Azetidine Hybrid Architectures
The rationale for designing hybrid molecules like 1-(Azetidin-3-yl)-2-chloro-1H-imidazole is based on the principle of molecular synergy. This approach aims to combine the distinct and advantageous features of both the imidazole and azetidine moieties into a single compound.
The primary motivations for this research include:
Combining Biological Activity and 3D Structure : The research aims to attach the biologically privileged imidazole scaffold to the rigid, three-dimensional azetidine ring. This can orient the imidazole moiety in a specific spatial arrangement, potentially enhancing its interaction with biological targets and leading to improved potency or selectivity.
Modulating Physicochemical Properties : The azetidine ring can serve as a "non-classical bioisostere," replacing other groups to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates. nih.gov
Exploring New Chemical Space : The creation of such hybrids allows chemists to explore novel regions of chemical space. The unique combination of an aromatic, electron-rich system with a strained, saturated ring can lead to compounds with unprecedented chemical and biological profiles. The synthesis of azetidinone-imidazole hybrids has been explored for potential antimicrobial and other therapeutic applications, demonstrating the interest in combining these two frameworks. researchgate.netorientjchem.org
In the specific case of this compound, the 2-chloro substituent on the imidazole ring acts as a key functional handle. The chloro group can influence the electronic properties of the imidazole ring and provides a site for further synthetic modification, for example, through cross-coupling reactions, allowing for the generation of a diverse array of derivatives for structure-activity relationship studies.
Design Principles for Novel Linked Heterocyclic Systems
The design of linked heterocyclic systems like this compound is guided by several key principles aimed at creating molecules with desired properties. A primary consideration is the selection of the constituent heterocycles, chosen for their known biological relevance and chemical compatibility. The linker, in this case, a direct nitrogen-carbon bond between the azetidine and imidazole rings, is crucial for defining the spatial relationship and electronic communication between the two systems.
Another important design principle is the strategic placement of substituents to modulate the molecule's physicochemical and pharmacological properties. The chlorine atom at the 2-position of the imidazole ring in the target compound is expected to significantly influence its electronic character and reactivity. Halogen atoms can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Furthermore, the synthesis of such hybrid molecules must be feasible and allow for the introduction of diversity. The proposed synthesis of this compound, likely involving the nucleophilic substitution of 2-chloro-1H-imidazole with 3-aminoazetidine, represents a convergent approach that could potentially be adapted to create a library of related compounds for structure-activity relationship studies.
Emerging Research Trajectories in Advanced Heterocyclic Conjugates
The field of advanced heterocyclic conjugates is rapidly expanding, with several exciting research trajectories. One major focus is the development of multi-target drugs, where a single molecule is designed to interact with multiple biological targets implicated in a disease pathway. The hybrid nature of compounds like this compound makes them attractive candidates for such an approach.
Another emerging area is the use of heterocyclic conjugates as chemical probes to study biological processes. The unique structural features of these molecules can allow for selective interactions with proteins or other biomolecules, enabling the elucidation of their functions.
Moreover, there is growing interest in the development of "fragment-based" drug discovery, where small heterocyclic fragments are linked together to create more potent and selective drug candidates. The design of this compound aligns with this strategy, combining two well-established heterocyclic fragments.
While direct research on this compound is not yet prevalent in the scientific literature, its molecular architecture places it at the forefront of these emerging research trajectories. Future investigations into its synthesis and biological activity are warranted to fully explore its potential.
Interactive Data Tables
Table 1: Physicochemical Properties of Precursor Moieties
| Property | 2-chloro-1H-imidazole | 1-Boc-3-aminoazetidine |
| Molecular Formula | C₃H₃ClN₂ nih.gov | C₈H₁₆N₂O₂ sigmaaldrich.com |
| Molecular Weight | 102.52 g/mol nih.gov | 172.22 g/mol sigmaaldrich.com |
| Boiling Point | Not available | 79-81 °C at 3 mm Hg chemicalbook.com |
| Melting Point | 165-170 °C sigmaaldrich.com | 63-72 °C sigmaaldrich.com |
| Density | Not available | 1.1 g/mL chemicalbook.com |
| Refractive Index | Not available | 1.4650 chemicalbook.com |
Table 2: Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 1784938-27-7 sigmaaldrich.com |
| InChI Key | QPYZDJIIOHSCRD-UHFFFAOYSA-N sigmaaldrich.com |
| InChI Code | 1S/C6H8ClN3/c7-6-9-1-2-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2 sigmaaldrich.com |
An in-depth examination of the synthetic strategies for preparing this compound and its related analogues reveals a modular approach. The construction of this molecule is logically divided into two primary stages: the functionalization of the imidazole core and the synthesis of the saturated four-membered azetidine ring. These methodologies involve a series of distinct chemical transformations, each with its own set of challenges and solutions.
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-chloroimidazole |
InChI |
InChI=1S/C6H8ClN3/c7-6-9-1-2-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2 |
InChI Key |
QPYZDJIIOHSCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=CN=C2Cl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Azetidin 3 Yl 2 Chloro 1h Imidazole
Reaction Pathway Elucidation for Hybrid Formation and Transformations
The formation and subsequent transformations of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole are governed by the interplay of the strained four-membered azetidine (B1206935) ring and the electron-rich, yet chlorinated, imidazole (B134444) ring. Understanding these pathways is crucial for the strategic design of synthetic routes to novel derivatives.
The synthesis of the title compound likely proceeds through nucleophilic substitution, where azetidin-3-amine (B9764) attacks a 2-chloro-1H-imidazole precursor. However, the transformations of this compound would involve several key intermediates depending on the reaction conditions.
In nucleophilic substitution reactions at the C2 position of the imidazole ring, a common pathway for haloimidazoles, a Meisenheimer-like intermediate could be postulated. Here, a nucleophile would attack the carbon bearing the chlorine atom, forming a transient, negatively charged species that is stabilized by the electron-withdrawing nature of the imidazole nitrogens.
For reactions involving the azetidine ring, its inherent ring strain makes it susceptible to ring-opening reactions . Under acidic conditions, protonation of the azetidine nitrogen would activate the ring towards nucleophilic attack, leading to a ring-opened intermediate. For instance, reaction with a generic nucleophile (Nu⁻) in the presence of an acid (H⁺) could proceed through an azetidinium ion intermediate.
Furthermore, reactions involving strong bases could lead to the formation of an N-anionic imidazole intermediate , which could then participate in various coupling reactions. The deprotonation would likely occur at the N1 position of the imidazole if it were unsubstituted, but given the substitution, deprotonation of a C-H bond on the imidazole ring or a reaction involving the azetidine ring might be possible under harsh conditions.
A plausible, though less common, intermediate in transformations could be a radical species , formed through homolytic cleavage of the C-Cl bond under photochemical or radical-initiating conditions.
The kinetics of reactions involving this compound are expected to be significantly influenced by the nature of the reactants and the reaction conditions. For instance, the rate of nucleophilic substitution at the 2-chloro position would be dependent on the nucleophilicity of the attacking species and the polarity of the solvent. Studies on similar 2-haloimidazoles have shown that these reactions generally follow second-order kinetics. researchgate.net
The thermodynamics of these reactions would be dictated by the relative stabilities of the reactants, intermediates, and products. The relief of ring strain in azetidine ring-opening reactions provides a significant thermodynamic driving force, making such transformations often irreversible. For example, the enthalpy change (ΔH) for the acid-catalyzed ring-opening of an azetidinium ion is typically negative, indicating an exothermic process.
Illustrative Kinetic Data for Nucleophilic Substitution on a Model 2-Chloroimidazole System
| Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| Methoxide | Methanol | 1.2 x 10⁻⁴ | 75 |
| Piperidine | Ethanol | 3.5 x 10⁻⁵ | 82 |
| Thiophenoxide | DMF | 8.9 x 10⁻³ | 65 |
Note: This table is illustrative and based on general data for 2-chloroimidazoles, not specifically this compound.
Catalytic Roles in Transformational Processes
The unique structural features of this compound, namely the presence of multiple nitrogen atoms with varying steric and electronic environments, suggest its potential as a ligand in catalysis.
The imidazole and azetidine moieties can both act as ligands for transition metals. The pyridine-type nitrogen of the imidazole ring is a well-known coordinating atom, and the azetidine nitrogen can also bind to metal centers. This dual-coordination capability could allow this compound to act as a bidentate ligand, forming stable chelate complexes with metals like palladium, copper, and nickel. mdpi.combeilstein-journals.org
Such metal complexes could be catalytically active in a variety of cross-coupling reactions. For example, a palladium complex of this ligand could potentially catalyze Suzuki-Miyaura or Buchwald-Hartwig amination reactions. mdpi.com The azetidine ring, being part of the ligand backbone, could influence the steric and electronic properties of the catalytic center, thereby affecting the efficiency and selectivity of the reaction. The 2-chloro substituent on the imidazole ring could also participate in oxidative addition to a low-valent metal center, initiating a catalytic cycle.
Potential Metal-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Plausible Role of the Ligand |
| Suzuki-Miyaura Coupling | Palladium | Bidentate coordination to stabilize the active Pd(0) species. |
| Buchwald-Hartwig Amination | Palladium/Copper | Facilitating reductive elimination to form the C-N bond. |
| Heck Coupling | Palladium | Modulating the regioselectivity of migratory insertion. |
| C-H Activation | Rhodium/Iridium | Directing group for regioselective C-H functionalization. |
Note: This table presents potential applications based on the general behavior of azetidine- and imidazole-containing ligands.
The basic nitrogen atoms in this compound also make it a candidate for use in organocatalysis. researchgate.netrsc.org The azetidine nitrogen, being a secondary amine, could participate in enamine or iminium ion catalysis, similar to well-established pyrrolidine-based catalysts. beilstein-journals.org This would enable a range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and alpha-alkylations.
The imidazole moiety could also play a role in organocatalysis, acting as a general base or a nucleophilic catalyst. researchgate.net The presence of both the azetidine and imidazole rings could lead to cooperative catalytic effects, where one moiety activates the substrate while the other facilitates the key bond-forming step.
Radical and Ionic Mechanisms in Derivatives
While many reactions of imidazoles and azetidines proceed through ionic intermediates, the involvement of radical mechanisms cannot be discounted, particularly for derivatives of this compound.
The C-Cl bond in the 2-position of the imidazole ring is susceptible to homolytic cleavage under photochemical or radical-initiating conditions. This would generate a 2-imidazolyl radical, which could then participate in a variety of radical-mediated transformations, such as radical additions to alkenes or radical cyclizations.
Ionic mechanisms are expected to be more common. The generation of imidazolium (B1220033) ions through alkylation or protonation is a key feature of imidazole chemistry. researchgate.netmdpi.com Similarly, the formation of azetidinium ions under acidic conditions is a well-established pathway for the activation of the azetidine ring. tubitak.gov.tr In the context of this compound, selective protonation or alkylation at either the azetidine nitrogen or the imidazole N3 nitrogen could lead to distinct ionic intermediates with different reactivities. For example, protonation of the azetidine nitrogen would make the four-membered ring more susceptible to nucleophilic attack and ring-opening. Conversely, the formation of an imidazolium salt would further activate the C2 position towards nucleophilic substitution.
Electrochemical Generation and Utilization of Radical Intermediates
Electrochemical methods offer a powerful and green alternative to traditional chemical reagents for the generation of radical intermediates. nih.govnih.gov In the context of this compound, both anodic oxidation and cathodic reduction could potentially lead to the formation of distinct radical species. While direct experimental data for this specific molecule is not extensively documented, analogies can be drawn from studies on related imidazole and heterocyclic systems. acs.orgresearchgate.net
Anodic oxidation would likely involve the removal of an electron from the electron-rich imidazole ring, forming a radical cation. The stability and subsequent reactivity of this intermediate would be influenced by the electronic effects of both the chloro and the azetidinyl substituents. The nitrogen atoms of the imidazole ring, particularly the N-3 position, are common sites for initial electron transfer.
Conversely, cathodic reduction could lead to the formation of a radical anion. The chloro substituent on the imidazole ring presents a potential site for dissociative electron transfer, which could result in the cleavage of the carbon-chlorine bond and the formation of an imidazolyl radical. The specific conditions of the electrochemical reaction, such as the electrode material, solvent, and supporting electrolyte, would play a critical role in determining the outcome of the reaction.
The generated radical intermediates, whether cationic or anionic, could then be utilized in a variety of synthetic transformations, including intramolecular cyclizations or intermolecular additions. The table below summarizes general conditions that have been employed for the electrochemical generation of radicals from various organic molecules, which could serve as a starting point for investigations involving this compound.
| Electrochemical Method | Electrode Material | Solvent | Supporting Electrolyte | Potential Radical Intermediate |
| Anodic Oxidation | Glassy Carbon, Platinum | Acetonitrile, Dichloromethane | Tetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO4) | Radical Cation |
| Cathodic Reduction | Lead, Mercury, Stainless Steel | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Tetrabutylammonium tetrafluoroborate (B81430) (TBAF), Sodium nitrate (B79036) (NaNO3) | Radical Anion |
This table presents generalized conditions for electrochemical radical generation and would require optimization for the specific substrate, this compound.
Radical Additions to Cationic Heterocycles Bearing Azetidinyl or Imidazole Moieties
Carbon-centered radicals are valuable reactive intermediates in organic synthesis, known for their nucleophilic character which allows for rapid additions to electron-deficient systems like cationic heterocycles. nih.govmdpi.comresearchgate.net The imidazole ring in this compound can be rendered cationic through protonation or alkylation of the N-3 nitrogen, making it susceptible to attack by nucleophilic radicals. This type of reaction is analogous to the well-established Minisci reaction for pyridinium (B92312) ions. mdpi.com
The regioselectivity of radical addition to imidazolium cations is an important consideration. Theoretical and experimental studies on simpler imidazole systems suggest that radical attack is most likely to occur at the C-2 position, which is the most electron-deficient carbon atom in the imidazolium ring. mdpi.com However, in the case of this compound, the C-2 position is already substituted with a chlorine atom. This could lead to either ipso-substitution, where the chlorine atom is displaced by the incoming radical, or addition at other positions on the imidazole ring (C-4 or C-5), depending on the nature of the radical and the reaction conditions.
The azetidinyl moiety at the N-1 position can also influence the reactivity of the imidazole ring. While there is limited specific literature on radical additions to azetidinyl-substituted heterocycles, the strained four-membered ring could exert electronic effects that modify the electron density distribution within the imidazole ring. Furthermore, the azetidine ring itself could potentially undergo radical-mediated ring-opening reactions under certain conditions, although this is less commonly observed. researchgate.netnih.gov
The following table provides examples of radical additions to various cationic heterocycles, illustrating the types of radicals that can be employed and the resulting products. These examples can serve as a guide for predicting the potential reactivity of a cationic form of this compound.
| Cationic Heterocycle | Radical Source | Type of Radical | Position of Addition |
| Pyridinium | Alcohols | Hydroxyalkyl | C-2 and C-4 |
| Imidazolium | Arylboronic acids | Aryl | C-2 |
| Quinolinium | Alkanes | Alkyl | C-2 and C-4 |
| Isoquinolinium | Acyl Halides | Acyl | C-1 |
This table illustrates the general patterns of radical addition to cationic heterocycles. The specific outcomes for a cationic derivative of this compound would need to be determined experimentally.
Reactivity Profiles and Transformational Chemistry of the Hybrid Scaffold
Reactivity of the Azetidine (B1206935) Ring System
The significant ring strain of approximately 25.4 kcal/mol is a primary driver of the azetidine ring's reactivity. rsc.org This inherent strain makes the ring susceptible to various transformations that are less common in larger, less strained heterocyclic systems like pyrrolidines. rsc.org
Ring-opening reactions are a characteristic feature of strained heterocycles like azetidines, offering a pathway to linear amine derivatives. These reactions are often facilitated by the release of ring strain. rsc.orgnih.gov The process can be initiated by various reagents and conditions, and the regioselectivity is a key consideration in unsymmetrically substituted azetidines. magtech.com.cn
Azetidines can undergo acid-mediated intramolecular ring-opening decomposition, particularly when a pendant nucleophilic group is present. nih.govacs.org This process is driven by the ring strain and the protonation of the azetidine nitrogen, which enhances its leaving group ability. nih.gov The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. Electron-withdrawing groups on the ring can direct the nucleophilic attack, while bulky nucleophiles tend to attack the less sterically hindered carbon. magtech.com.cn
Table 1: Examples of Azetidine Ring-Opening Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acid-Mediated Intramolecular Decomposition | Acidic pH | Rearranged lactam | nih.gov |
| Nucleophilic Opening with Thiols | Chiral Phosphoric Acid Catalyst | Desymmetrized thioesters | rsc.org |
Ring expansion reactions provide a valuable synthetic route to larger, often more stable, heterocyclic systems. For azetidines, these transformations can lead to the formation of five- or six-membered rings. magtech.com.cnacs.org Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, for instance, can yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.orgimperial.ac.uk This reaction proceeds rapidly at room temperature and demonstrates broad substrate scope. acs.org
The mechanism of such expansions often involves the formation of an azetidinium ion intermediate, which is then susceptible to intramolecular nucleophilic attack, leading to the larger ring structure. The substitution pattern on the azetidine ring plays a crucial role in directing the outcome of these reactions. imperial.ac.uk
The carbon atoms of the azetidine ring are electrophilic centers that can be targeted by nucleophiles. The regioselectivity of this attack is a critical aspect, often influenced by the substituents on the ring and the nature of the nucleophile. magtech.com.cnresearchgate.net In the case of azetidinium ions, nucleophilic attack can occur at either the C2 or C4 position. Generally, with no substituent at C4, the attack occurs regioselectively at this position. However, the presence of a substituent at C4 can direct the attack to the C2 position. researchgate.net
The reactivity of azetidinium ions towards ring-opening is significantly lower than that of the more strained aziridinium (B1262131) ions. imperial.ac.uk This relative stability allows for more controlled reactions and functionalization. rsc.org
Transformations Involving the Chloro-Substituted Imidazole (B134444) Moiety
The 2-chloro-1H-imidazole moiety offers distinct reaction sites for further functionalization. The chlorine atom can be displaced by nucleophiles, and the imidazole ring itself can undergo electrophilic substitution.
The chlorine atom at the 2-position of the imidazole ring is susceptible to nucleophilic substitution. This reaction is a common method for introducing a variety of functional groups onto the imidazole core. rsc.orgrsc.org The reactivity of the chloro group can be influenced by the electronic nature of the substituents on the imidazole ring.
Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. For example, the reaction of 2-chlorobenzimidazoles with alkoxides leads to the formation of 2-alkoxybenzimidazoles. rsc.orgrsc.org Similarly, reactions with amines would be expected to yield 2-aminoimidazole derivatives.
Table 2: Potential Nucleophilic Substitution Reactions at the C2 Position of the Imidazole Ring
| Nucleophile | Product Type |
|---|---|
| R-NH2 | 2-Amino-1H-imidazole derivative |
| R-OH / Base | 2-Alkoxy-1H-imidazole derivative |
The imidazole ring is an electron-rich aromatic system and is generally reactive towards electrophilic substitution. numberanalytics.comglobalresearchonline.netuobabylon.edu.iq The position of substitution is directed by the existing substituents and the electronic nature of the ring. In an unsubstituted imidazole, electrophilic attack typically occurs at the C4 or C5 position. globalresearchonline.netnih.gov
The presence of the azetidinyl group at the N1 position and the chloro group at the C2 position will influence the regioselectivity of further electrophilic substitution. The chloro group is a deactivating but ortho-, para-directing group in benzene (B151609) systems; its effect in the imidazole ring, combined with the N-substituent, would need to be considered for predicting the outcome of reactions like nitration, halogenation, or sulfonation. uobabylon.edu.iq However, the imidazole ring is generally more susceptible to electrophilic attack than benzene. vaia.com
Regioselective Functionalization of the Hybrid Structure
The presence of three nitrogen atoms with varying degrees of nucleophilicity and steric accessibility, along with a reactive C-Cl bond, allows for a range of regioselective functionalizations of the 1-(azetidin-3-yl)-2-chloro-1H-imidazole core.
Functional Group Interconversions on the Azetidine and Imidazole Rings
Beyond the derivatization of the nitrogen atoms, the hybrid scaffold allows for functional group interconversions on both the azetidine and imidazole rings.
Modification of the 2-Chloro Group on the Imidazole Ring: The chloro substituent at the 2-position of the imidazole ring is susceptible to nucleophilic aromatic substitution and, more significantly, serves as a handle for various palladium-catalyzed cross-coupling reactions. These transformations are crucial for introducing molecular diversity.
Suzuki-Miyaura Coupling: The 2-chloroimidazole moiety can undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This reaction allows for the formation of a C-C bond at the 2-position of the imidazole ring, enabling the introduction of aryl, heteroaryl, or vinyl substituents. To prevent interference from the nucleophilic azetidine nitrogen, it is often protected, for example, as a Boc-carbamate, prior to the coupling reaction.
| Boronic Acid/Ester | Product | Catalyst System |
| Phenylboronic acid | 1-(1-Boc-azetidin-3-yl)-2-phenyl-1H-imidazole | Pd(PPh₃)₄, K₂CO₃ |
| 4-Methoxyphenylboronic acid | 1-(1-Boc-azetidin-3-yl)-2-(4-methoxyphenyl)-1H-imidazole | Pd(dppf)Cl₂, Na₂CO₃ |
| Pyridine-3-boronic acid | 1-(1-Boc-azetidin-3-yl)-2-(pyridin-3-yl)-1H-imidazole | Pd(OAc)₂/SPhos, K₃PO₄ |
Buchwald-Hartwig Amination: The chloro group can be replaced with a variety of nitrogen nucleophiles through the Buchwald-Hartwig amination. This reaction provides access to 2-aminoimidazole derivatives. Again, protection of the azetidine nitrogen is typically required to prevent competitive coupling.
| Amine | Product | Catalyst System |
| Morpholine | 4-(1-(1-Boc-azetidin-3-yl)-1H-imidazol-2-yl)morpholine | Pd₂(dba)₃/Xantphos, Cs₂CO₃ |
| Aniline | N-Phenyl-1-(1-Boc-azetidin-3-yl)-1H-imidazol-2-amine | Pd(OAc)₂/BINAP, NaOtBu |
Sonogashira Coupling: The introduction of alkynyl groups at the 2-position can be achieved via Sonogashira coupling with terminal alkynes, catalyzed by a palladium-copper system.
| Alkyne | Product | Catalyst System |
| Phenylacetylene | 1-(1-Boc-azetidin-3-yl)-2-(phenylethynyl)-1H-imidazole | Pd(PPh₃)₂Cl₂/CuI, Et₃N |
| Trimethylsilylacetylene | 1-(1-Boc-azetidin-3-yl)-2-((trimethylsilyl)ethynyl)-1H-imidazole | Pd(PPh₃)₄/CuI, Et₃N |
Functionalization of the Azetidine Ring: While derivatization of the azetidine nitrogen is the most common transformation, modifications to the azetidine ring itself are also possible, although less explored for this specific hybrid. The inherent ring strain of the azetidine can be exploited in ring-opening reactions under certain conditions, providing access to functionalized acyclic structures. However, for maintaining the hybrid scaffold, reactions that preserve the four-membered ring are more relevant. Introduction of substituents at other positions of the azetidine ring would typically be accomplished during the synthesis of the azetidine precursor, prior to its coupling with the 2-chloroimidazole moiety.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular geometry and electronic properties of compounds.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure. For 1-(Azetidin-3-yl)-2-chloro-1H-imidazole, a DFT approach, often employing a basis set like 6-31G(d,p), would be used to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
Analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap serving as an indicator of chemical stability. For imidazole (B134444) derivatives, these calculations help in understanding the charge delocalization and stability of the molecule.
Calculation of Chemical Quantum Descriptors and Reactivity Indices
From the outputs of DFT calculations, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Table 1: Key Quantum Chemical Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
These indices are fundamental in understanding the molecule's propensity to act as an electron donor or acceptor.
Analysis of Molecular Stability and Reactivity Descriptors
The analysis of the calculated descriptors would offer insights into the stability and reactivity of this compound. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive.
The values of electronegativity, chemical hardness, and the electrophilicity index would further characterize its chemical nature. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. These theoretical predictions are vital for guiding the experimental synthesis and application of the compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other chemical species.
Conformational Analysis of the Azetidine-Imidazole Linkage
The linkage between the azetidine (B1206935) and imidazole rings is a key structural feature of this compound. The bond connecting the nitrogen of the imidazole to the carbon of the azetidine ring allows for rotational freedom, leading to different conformations.
Intermolecular Interactions and General Chemical Binding Mode Prediction
Predicting how this compound might interact with other molecules, such as biological macromolecules, is a primary goal of molecular modeling. The electronic properties derived from quantum chemical calculations, such as the distribution of electrostatic potential on the molecular surface, can identify regions that are likely to participate in hydrogen bonding, electrostatic interactions, or van der Waals forces.
Molecular docking simulations could be performed to predict the binding mode of this compound within the active site of a target protein. Although no specific targets have been identified for this novel compound, general predictions can be made based on the structural motifs present. The imidazole ring, for example, is a common feature in molecules that interact with various enzymes and receptors. These simulations provide a hypothetical binding pose and an estimation of the binding affinity, which are critical for rational drug design and the development of new therapeutic agents.
Theoretical Frameworks for Understanding Imidazole-Azetidine Hybrid Systems
Strain Energy Analysis in Four-Membered Ring Systems
The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is characterized by significant ring strain. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, leading to angle and torsional strain. The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgresearchwithrutgers.com While more stable than the highly reactive three-membered aziridines, azetidines possess a ring-strain energy that is comparable to that of cyclobutane (B1203170) and significantly higher than that of larger ring systems like pyrrolidine (B122466) and piperidine. researchgate.net
Computational models, such as isodesmic, homodesmotic, and hyperhomodesmotic reactions, are employed to determine the conventional strain energies of cyclic systems like azetidine. researchgate.net These methods use theoretical calculations to compare the energy of the strained ring with that of analogous acyclic reference compounds, thereby quantifying the energetic cost of the ring structure. Density functional theory (DFT) is one of the computational tools used to estimate these strain energies. researchgate.net
Table 1: Comparative Ring Strain Energies of Selected Saturated Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 researchgate.net |
| Azetidine | 4 | 25.2 researchgate.net |
| Pyrrolidine | 5 | 5.8 researchgate.net |
| Piperidine | 6 | 0 researchgate.net |
Aromaticity and Electronic Delocalization in Fused/Linked Imidazole Systems
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its aromaticity is a result of a planar, cyclic, conjugated system with 6 π-electrons, fulfilling Hückel's rule (4n+2 π electrons, where n=1). chemicalbook.commasterorganicchemistry.com This delocalized π-electron system contributes to the stability and unique chemical properties of imidazole and its derivatives. chemicalbook.com The imidazole nucleus is a common feature in many bioactive compounds and is considered a privileged scaffold in medicinal chemistry. nih.govnih.govnih.gov
In the imidazole ring, one nitrogen atom is of the "pyrrole-type" and contributes its lone pair of electrons to the aromatic sextet. The other nitrogen is of the "pyridine-type," and its lone pair resides in an sp2 hybrid orbital in the plane of the ring, not participating in the aromatic system. echemi.comstackexchange.com This electronic arrangement is key to understanding the reactivity and intermolecular interactions of imidazole-containing compounds. chemicalbook.com
When the imidazole ring is linked to another cyclic system, such as the azetidine ring in "this compound," the electronic properties of both rings can be mutually influenced. The electron-withdrawing or -donating nature of the substituent can affect the electron density and delocalization within the imidazole ring. Theoretical studies can probe the extent of this electronic communication between the two rings.
Computational methods, such as the analysis of molecular orbitals and electron density distribution, can provide a quantitative picture of the aromaticity and electronic delocalization. au.dk For instance, the presence of the chloro substituent at the 2-position of the imidazole ring is expected to influence the electronic distribution within the aromatic system due to the electronegativity of chlorine.
Table 2: Key Properties of the Imidazole Ring System
| Property | Description |
|---|---|
| Ring Size | 5-membered |
| Heteroatoms | 2 Nitrogen atoms (at positions 1 and 3) |
| Aromaticity | Aromatic (6 π-electrons) chemicalbook.commasterorganicchemistry.com |
| Planarity | Planar chemicalbook.com |
| N1 Nitrogen | "Pyrrole-type," lone pair contributes to aromaticity echemi.comstackexchange.com |
| N3 Nitrogen | "Pyridine-type," lone pair in sp2 orbital, not in aromatic system echemi.comstackexchange.com |
Strategic Applications and Future Directions in Chemical Synthesis
1-(Azetidin-3-yl)-2-chloro-1H-imidazole as a Precursor in Advanced Organic Synthesis
The unique structural attributes of this compound, namely the strained azetidine (B1206935) ring and the reactive chloro-imidazole moiety, render it an invaluable precursor in the synthesis of diverse and intricate organic molecules.
The 2-chloro-imidazole core of the title compound is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful platform for molecular diversification. beilstein-journals.orgnih.govrsc.org Palladium, copper, and nickel-catalyzed reactions are particularly effective in forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the imidazole (B134444) ring.
Key cross-coupling strategies include:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl functionalities.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary and secondary amines to generate 2-aminoimidazole derivatives.
Stille Coupling: Coupling with organostannanes to introduce alkyl, vinyl, or aryl groups.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
These reactions allow for the systematic modification of the imidazole core, enabling the generation of large libraries of analogues with tailored electronic and steric properties. The azetidine moiety can be protected during these transformations and later deprotected or further functionalized.
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst/Conditions | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Aryl-imidazole |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-imidazole |
| Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-imidazole |
| Tributyl(vinyl)tin | Pd(PPh₃)₄, LiCl, Toluene | 2-Vinyl-imidazole |
The strategic functionalization of this compound through cross-coupling reactions opens avenues for the synthesis of complex polycyclic and polyheterocyclic systems. enamine.netmdpi.com Intramolecular cyclization reactions of appropriately substituted derivatives can lead to the formation of novel fused ring systems containing both the imidazole and azetidine motifs.
For instance, a derivative functionalized with a pendant ortho-halophenyl group via a Suzuki coupling can undergo a subsequent intramolecular C-H arylation or Buchwald-Hartwig amination to construct a tricyclic system. Similarly, an alkynyl-substituted intermediate from a Sonogashira coupling could be a precursor for various cyclization pathways to form fused heterocycles. The development of new strategies for the synthesis of polycyclic imidazole-containing N-heterocycles is an active area of research. enamine.net
Design of Novel Molecular Scaffolds for Chemical Probe Development
The imidazole-azetidine scaffold is of significant interest in the development of chemical probes due to its potential to interact with biological targets in a specific and tunable manner.
The azetidine ring in this compound can be viewed as a constrained proline analogue. This feature makes it an attractive component for integration into peptidomimetics, which are compounds designed to mimic the structure and function of peptides. nih.govresearchgate.net The incorporation of this rigid scaffold can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for target proteins.
Furthermore, the azetidine nitrogen can be acylated with amino acids or peptide fragments, and the imidazole C2 position can be functionalized to introduce pharmacophoric groups, creating novel non-natural amino acid conjugates. These conjugates can be used to probe peptide-protein interactions or to develop new classes of therapeutic agents. nih.gov
The imidazole moiety is a well-known participant in molecular recognition events, capable of acting as a hydrogen bond donor and acceptor, as well as a ligand for metal ions. mdpi.com By functionalizing the 2-position of the imidazole ring with reporter groups such as fluorophores or affinity tags, this compound can be converted into a versatile toolkit for molecular recognition studies.
These chemical tools can be employed to:
Visualize biological processes: Fluorescently labeled probes can be used in cellular imaging to track the localization and dynamics of target biomolecules.
Identify protein targets: Probes equipped with photoreactive groups and affinity tags can be used in chemical proteomics to identify the binding partners of a small molecule.
Study enzyme mechanisms: Imidazole-based inhibitors can be used to probe the active sites of enzymes.
Future Outlook and Research Challenges in Imidazole-Azetidine Hybrid Chemistry
The field of imidazole-azetidine hybrid chemistry, exemplified by compounds like this compound, is poised for significant growth. Future research will likely focus on several key areas:
Development of Novel Synthetic Methodologies: The exploration of new and more efficient methods for the synthesis and functionalization of this scaffold remains a priority. This includes the development of stereoselective syntheses of chiral azetidine derivatives.
Expansion of Chemical Space: The systematic exploration of the chemical space around the imidazole-azetidine core through combinatorial chemistry and high-throughput screening will be crucial for the discovery of new bioactive molecules.
Application in Materials Science: The unique electronic properties of functionalized imidazoles suggest potential applications in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Overcoming Synthetic Challenges: The inherent ring strain of the azetidine moiety presents both opportunities and challenges in synthesis. medwinpublishers.com Developing robust synthetic routes that are scalable and tolerate a wide range of functional groups is an ongoing challenge.
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The creation of stereochemically pure this compound hinges on the ability to control the stereocenter at the C3 position of the azetidine ring. Future synthetic strategies will likely focus on catalytic asymmetric methods to establish this chirality efficiently.
One promising approach involves the enantioselective synthesis of a suitable 3-aminoazetidine precursor. Organocatalysis, for instance, has been successfully employed for the enantioselective preparation of functionalized azetidines from simple aldehydes. nih.gov Another powerful technique is phase-transfer catalysis, which has been used to achieve the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation, yielding products with high enantiomeric ratios (er up to 2:98). nih.gov Such methods could be adapted to produce a chiral 3-azido or 3-aminoazetidine intermediate, which can then be coupled with a 2-chloro-1H-imidazole unit.
Copper-catalyzed asymmetric boryl allylation of azetines represents another advanced strategy for accessing chiral 2,3-disubstituted azetidines, which could be modified for the synthesis of 3-substituted analogues. acs.org These catalytic enantioselective methods offer significant advantages over traditional routes that rely on stoichiometric chiral auxiliaries. acs.org
Once the chiral azetidine core is obtained, the subsequent N-arylation with a 2-chloroimidazole derivative must be optimized to avoid racemization. Microwave-assisted conditions or palladium-catalyzed cross-coupling reactions could facilitate this step under mild conditions, preserving the stereochemical integrity of the azetidine ring.
| Catalytic System/Method | Potential Application | Anticipated Outcome Based on Analogous Systems | Reference |
|---|---|---|---|
| Organocatalysis (e.g., chiral amines) | Enantioselective synthesis of a C2-functionalized azetidine precursor from an aldehyde. | High enantiomeric excess (84-92% ee). | nih.gov |
| Chiral Phase-Transfer (PT) Catalysis (e.g., Cinchona alkaloid derivatives) | Asymmetric intramolecular cyclization to form a spiro-azetidine precursor. | Excellent enantiomeric ratios (up to 2:98 er). | nih.gov |
| Copper/Bisphosphine Catalysis | Enantioselective difunctionalization of azetines to create chiral 2,3-disubstituted azetidines. | High enantioselectivity and diastereoselectivity. | acs.org |
| L-proline Catalysis | Enantioselective synthesis of 1,2,3-trisubstituted azetidines via intramolecular cyclization of γ-aminoalcohols. | Good stereochemical control depending on substituents. | rsc.org |
Exploration of Unconventional Reactivity Pathways and Transformations
The inherent ring strain of the azetidine moiety (approx. 25.4 kcal/mol) makes it a versatile substrate for unconventional transformations that are not readily accessible with less strained rings like pyrrolidines. rsc.orgrsc.org This strain can be harnessed to drive ring-opening reactions, providing access to a diverse range of functionalized acyclic amine structures. magtech.com.cn
Future research could explore strain-release functionalization of the this compound core. For example, enantioselective ring-opening of the azetidine ring using a chiral hydrogen-bond donor catalyst could yield highly enantioenriched acyclic products, which may serve as valuable building blocks for other complex molecules. acs.org
Furthermore, photochemical methods, such as the aza-Paternò-Büchi reaction, offer a modern approach to constructing azetidine rings via [2+2] photocycloaddition, which could be explored for novel synthetic routes. rsc.org The combination of photochemical cyclization followed by a strain-release ring-opening functionalization represents a powerful "build and release" strategy for creating molecular complexity. beilstein-journals.org
The 2-chloro-1H-imidazole portion of the molecule also presents opportunities for unique transformations. The chlorine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, or alkyl groups, thus enabling the synthesis of a library of analogues for structure-activity relationship studies.
| Unconventional Method | Potential Transformation | Anticipated Product Class | Reference |
|---|---|---|---|
| Strain-Release Ring Opening | Nucleophilic opening of the azetidine ring. | Functionalized γ-amino compounds. | magtech.com.cn |
| Photochemical [2+2] Cycloaddition | Aza-Paternò-Büchi reaction between an imine and an alkene. | Novel substituted azetidines. | rsc.org |
| "Build and Release" Strategy | Photochemical Norrish-Yang cyclization followed by acid-mediated ring opening. | Highly substituted aminodioxolanes. | beilstein-journals.org |
| Suzuki-Miyaura Cross-Coupling | Reaction of the 2-chloroimidazole moiety with boronic acids. | 2-Aryl/vinyl-substituted imidazole derivatives. | nih.gov |
Application of Advanced Computational Methods for Predictive Chemical Synthesis
Advanced computational methods are poised to revolutionize the design and optimization of synthetic routes. For a target like this compound, these tools can provide crucial insights, reducing the need for extensive empirical screening. researchgate.netrsc.org
Density Functional Theory (DFT) can be employed to model the transition states of key reaction steps, such as the catalytic enantioselective formation of the azetidine ring. By calculating the energies of competing diastereomeric transition states, DFT can help rationalize and predict the stereochemical outcome of a reaction, guiding the selection of catalysts and reaction conditions. nih.govacs.org Such calculations are valuable for understanding the non-covalent interactions that govern stereocontrol. researchgate.net
Machine Learning (ML) and other data-driven approaches are emerging as powerful tools for predicting reaction outcomes. arxiv.org By training algorithms on large datasets of known reactions, ML models can predict the stereoselectivity of a transformation based on the structures of the substrate, catalyst, and reagents. researchgate.net This predictive power can accelerate the discovery of optimal conditions for the highly stereoselective synthesis of the target molecule.
Quantum-Guided Molecular Mechanics (Q2MM) offers a method to develop specific transition state force fields (TSFFs). rsc.org These specialized force fields allow for the rapid and accurate prediction of stereoselectivity for catalytic enantioselective reactions, providing a computationally efficient alternative to full quantum mechanical calculations for screening and optimization. rsc.org
| Computational Method | Specific Application for Synthesis Prediction | Type of Insight Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling transition state geometries and energies for stereodetermining steps. | Rationalization of stereoselectivity, catalyst design, mechanistic understanding. | acs.org |
| Machine Learning (ML) Models (e.g., Random Forest, LASSO) | Quantitative prediction of enantioselectivity based on structural and physicochemical parameters. | Identification of optimal catalysts and conditions from a large chemical space. | arxiv.orgresearchgate.net |
| Quantum-Guided Molecular Mechanics (Q2MM) | Development of transition state force fields (TSFFs) for rapid screening. | Fast and accurate prediction of stereoselectivity for catalyst optimization. | rsc.org |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and conjugative interactions within the molecule. | Understanding electronic effects that influence reactivity and molecular properties. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(Azetidin-3-yl)-2-chloro-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, with careful control of temperature, solvent polarity, and reaction time. For example, azetidine ring formation may require protection/deprotection strategies to avoid side reactions. Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structural integrity . Optimizing stoichiometry (e.g., 1:1 molar ratios for imidazole derivatives) and using catalysts like K₂CO₃ can improve yields to >80% .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is assessed via HPLC (>95% purity threshold) and melting point analysis. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with monitoring by TLC or LC-MS. Thermal stability can be evaluated using thermogravimetric analysis (TGA), which reveals decomposition temperatures >200°C for similar imidazole derivatives . Storage at room temperature in inert atmospheres (argon) is recommended to prevent hydrolysis of the chloroimidazole moiety .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the azetidine CH₂ groups (δ ~3.5–4.0 ppm) and imidazole protons (δ ~7.0–8.5 ppm). Coupling patterns confirm stereochemistry .
- High-resolution MS (HRMS) : Accurate mass measurements (<5 ppm error) validate molecular formula (e.g., C₆H₈ClN₃) .
- IR spectroscopy : Absorbance bands for C-Cl (~550 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. For example, the chloro group’s electrophilicity can be quantified via Fukui indices, guiding predictions of regioselectivity in reactions with amines or thiols. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in reported biological activities of azetidine-imidazole hybrids?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. anticancer activity) may arise from assay conditions (e.g., cell line specificity) or impurities. Systematic approaches include:
- Dose-response profiling : IC₅₀ comparisons across standardized assays (e.g., NCI-60 panel for cancer cells).
- Metabolite screening : LC-MS/MS to identify degradation products that may interfere with bioactivity .
- Structural analogs : Testing derivatives (e.g., replacing Cl with F) to isolate pharmacophore contributions .
Q. What are the mechanistic implications of the azetidine ring’s strain in catalytic or pharmacological applications?
- Methodological Answer : The azetidine ring’s 90° angle induces torsional strain, enhancing reactivity in ring-opening reactions (e.g., with nucleophiles). In drug design, this strain may improve target binding via induced-fit mechanisms. Computational docking (e.g., AutoDock Vina) can simulate interactions with enzymes like cytochrome P450, predicting metabolic stability .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer : Scale-up challenges include exothermic side reactions and purification bottlenecks. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
